Ethyl 3,3-dipropyloxirane-2-carboxylate

Description

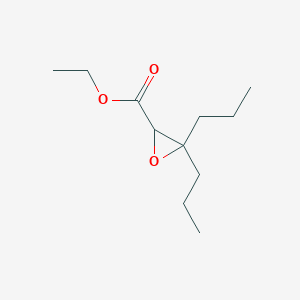

Ethyl 3,3-dipropyloxirane-2-carboxylate is an epoxide-containing ester characterized by a three-membered oxirane (epoxide) ring substituted with two propyl groups at the 3-position and an ethyl ester moiety at the 2-position. Its molecular formula is C₁₁H₂₀O₃, with a molecular weight of 200.27 g/mol.

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 3,3-dipropyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H20O3/c1-4-7-11(8-5-2)9(14-11)10(12)13-6-3/h9H,4-8H2,1-3H3 |

InChI Key |

ZNRUBMRNGIWAMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(O1)C(=O)OCC)CCC |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 3,3-dipropyloxirane-2-carboxylate has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used to study biological processes involving epoxide metabolism and detoxification.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3,3-dipropyloxirane-2-carboxylate exerts its effects involves its reactivity as an epoxide and ester. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The carboxylate ester group can participate in esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Oxirane Carboxylates

Key Findings:

Substituent Effects on Lipophilicity and Reactivity: The dipropyl substituents in the target compound enhance lipophilicity compared to the methyl/isopropyl groups in C₉H₁₄O₃ . This property may favor membrane permeability in biological systems but could limit aqueous solubility. Cyclopropyl and phenyl groups in C₁₄H₁₆O₃ create steric hindrance, which may slow epoxide ring-opening reactions but enhance stereoselectivity in synthesis .

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., C₉H₁₄O₃) may be more volatile or suitable for gas-phase reactions.

- Heavier compounds like C₁₅H₁₇Cl₂O₃ are likely tailored for targeted bioactivity, given the dichlorophenyl moiety’s prevalence in pesticides and antimicrobial agents.

No direct pharmacological or toxicological data were identified for the target compound, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.